molecular formula C20H27N5O2S2 B2823909 N-cyclopentyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-32-0

N-cyclopentyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2823909
CAS No.: 1105198-32-0
M. Wt: 433.59
InChI Key: DPJIAKWQMWHKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with a piperazine ring bearing a 4-methoxyphenyl group at the N4 position. The thiadiazole ring is further functionalized with a thioether-linked cyclopentylacetamide moiety.

Properties

IUPAC Name

N-cyclopentyl-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S2/c1-27-17-8-6-16(7-9-17)24-10-12-25(13-11-24)19-22-23-20(29-19)28-14-18(26)21-15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJIAKWQMWHKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a cyclopentyl group, a thiadiazole moiety, and a piperazine derivative, suggesting diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C20H27N5O2S2C_{20}H_{27}N_{5}O_{2}S_{2}, with a molecular weight of 433.6 g/mol. The structural characteristics contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC20H27N5O2S2C_{20}H_{27}N_{5}O_{2}S_{2}
Molecular Weight433.6 g/mol
CAS Number1105198-32-0

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives have shown potent activity against various cancer cell lines by inhibiting key cellular pathways.

Mechanism of Action:
The compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of related thiadiazole derivatives against A549 lung cancer cells. The derivatives exhibited IC50 values ranging from 0.29 to 1.48 µM, indicating strong antiproliferative activity against these cells .
  • Cell Cycle Analysis : In another study, compounds similar to this compound were shown to cause G2/M phase accumulation in A549 cells at concentrations as low as 0.5 µM .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. The presence of electron-donating groups on the phenyl ring enhances potency against cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperazine Substituents
  • Analog 1 : N-Cyclopentyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide () replaces the methoxy group with a phenyl ring, reducing electron-donating effects but maintaining hydrophobic interactions.
Thiadiazole Substituents
  • Analog 3 : Compounds 2a–2h () feature methyl/ethyl groups on the thiadiazole, which may reduce steric hindrance and alter solubility profiles .

Physicochemical Properties

Compound Melting Point (°C) Elemental Analysis (C/H/N) Key Functional Groups (IR) Reference
Target Compound Not Reported Not Reported C=O, C=N, C=S (thiadiazole, piperazine) -
4g () 203–205 55.62% C, 4.43% H, 16.22% N NH, C=O, aromatic CH
4h () 180–182 52.35% C, 5.09% H, 16.07% N Furan carbonyl, C=O
N-(5-Ethyl-thiadiazol-2-yl)-2-fluorophenyl analog () Not Reported Not Reported Fluorophenyl, C=O

Notes:

  • The target compound’s cyclopentyl group likely increases lipophilicity (logP) compared to methyl/ethyl analogs, impacting bioavailability.
  • Methoxy and fluorine substituents may influence metabolic stability and cytochrome P450 interactions .

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves sequential steps:

  • Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ as a cyclizing agent) .
  • Piperazine coupling : Reaction of 4-(4-methoxyphenyl)piperazine with the thiadiazole intermediate via nucleophilic substitution.
  • Thioether linkage and acylation : Coupling of the cyclopentylacetamide moiety using thioglycolic acid derivatives under reflux in solvents like ethanol or DMSO .

Q. Critical parameters :

  • Temperature : Maintain 80–100°C during cyclization to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for acylation steps .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. Table 1: Synthesis Optimization Parameters

StepKey ReagentsSolventTemperature (°C)Yield (%)
Thiadiazole formationPOCl₃, thiosemicarbazideToluene90–10060–75
Piperazine coupling4-(4-methoxyphenyl)piperazineDMF60–8070–85
Acetamide acylationCyclopentylacetyl chlorideEthanolReflux65–80

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystals are obtainable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methoxyphenylpiperazine moiety in biological activity?

Methodological Answer:

  • Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents to assess pharmacological effects .
  • Biological assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays .
  • Computational docking : Use programs like AutoDock Vina to model interactions between the piperazine moiety and active sites (e.g., serotonin receptors) .

Q. Table 2: Key SAR Variables

VariableModificationBiological Impact Assessment
Piperazine substituent4-Fluorophenyl vs. 4-methoxyphenylCompare receptor binding affinity via IC₅₀ values
Thiadiazole substitutionSulfur vs. oxygen heteroatomsEvaluate antimicrobial potency via MIC assays

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Standardize assay conditions : Control variables like buffer pH, temperature, and cell passage number to minimize variability .
  • Validate target specificity : Use knockout cell lines or competitive antagonists to confirm on-target effects .
  • Meta-analysis : Compare data across multiple studies (e.g., antimicrobial vs. anticancer assays) to identify structure-dependent trends .

Q. What methodologies are recommended for investigating the compound’s pharmacokinetics (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS to quantify parent compound degradation .
  • Plasma protein binding : Employ equilibrium dialysis or ultrafiltration followed by HPLC quantification .

Q. Table 3: Pharmacokinetic Parameters

ParameterMethodKey Findings
Aqueous solubilityShake-flask (UV-Vis)<50 µg/mL in PBS (pH 7.4)
Metabolic half-lifeLiver microsomes (LC-MS)t₁/₂ = 120 min (human)
Blood-brain barrier permeabilityPAMPA assayLow permeability (Pe < 2.0 × 10⁻⁶ cm/s)

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

Methodological Answer:

  • Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., with 5-HT₂A receptors) over 100 ns to identify stable binding conformations .
  • Free energy calculations : Use MM-PBSA/GBSA to rank analogs by predicted ΔG binding .
  • ADMET prediction : Apply tools like SwissADME to forecast bioavailability and toxicity risks .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent screening : Test mixtures of DMSO/water, ethanol/ethyl acetate, or acetone/hexane .
  • Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C .
  • Additive use : Introduce co-crystallants (e.g., crown ethers) to stabilize lattice formation .

Q. How do electronic effects of the thiadiazole ring influence reactivity in downstream derivatization?

Methodological Answer:

  • Electrophilic substitution : The electron-deficient thiadiazole core directs reactions to sulfur or nitrogen atoms. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .
  • Nucleophilic attack : Thiadiazole’s sulfur atoms react preferentially with alkyl halides in SN² reactions (e.g., methylation with CH₃I) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.